![molecular formula C17H13Cl2N3O B2909164 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323501-88-7](/img/structure/B2909164.png)
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a chemical compound with potential biomedical applications. It is a quinoline derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as DNA topoisomerases, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride in laboratory experiments is its potential antibacterial, antifungal, and anticancer activity. This makes it a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. However, one limitation is that the compound may have off-target effects, meaning that it may affect other enzymes or proteins in addition to its intended target.
Future Directions
There are several future directions for the study of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride. One direction is to further investigate its mechanism of action, particularly with regard to its potential inhibition of DNA topoisomerases. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential for drug development.
Synthesis Methods
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has been synthesized using various methods. One of the methods involves the reaction between 4-chloroaniline and 8-methoxy-2-methylquinoline-3-carbonitrile in the presence of a base and a catalyst. The reaction yields the desired product, which is then purified and converted to the hydrochloride salt form.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has been studied for its potential biomedical applications. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-(4-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-4-2-3-14-16(11(9-19)10-20-17(14)15)21-13-7-5-12(18)6-8-13;/h2-8,10H,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMLGLFMZYJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride |
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